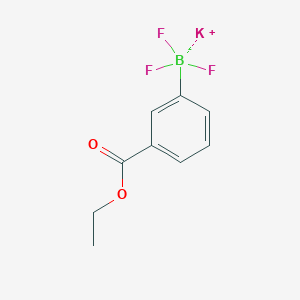

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Overview

Description

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate (PEPT) is a potassium salt of a trifluoroborate ester of 3-(ethoxycarbonyl)phenol, an aromatic compound. PEPT is a versatile reagent used in organic synthesis and research applications. It is a colorless, water-soluble solid that is stable under normal conditions. It is used in a variety of reactions, such as the synthesis of aryl halides and the deprotection of silyl ethers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and in the preparation of functionalized heterocycles.

Scientific Research Applications

Cross-Coupling Reactions

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is widely used in cross-coupling reactions. For instance, palladium-catalyzed Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates are notable for their efficiency, yielding good outcomes. The trifluoroborates are air- and moisture-stable, making them suitable for indefinite storage and tolerant to a variety of functional groups (Molander & Rivero, 2002).

Crystal Structure Analysis

The crystal structure of potassium [(1S)-1-azido-2-phenylethyl]trifluoridoborate provides insights into its physical characteristics. The potassium cations and the organic anions in this compound are tightly bound through coordination interactions, showcasing its potential for designing materials with specific crystal structures (Lejon, Gorovoy, & Khrustalev, 2012).

Spectroscopy and Theoretical Studies

Characterization of potassium (2-phenylacetyl)trifluoroborate salts through UV–Visible, FT-IR, and FT-Raman spectroscopies, along with theoretical studies, highlights its chemical properties and potential applications in material science. These characterizations provide essential data for understanding the solubility and stability of these salts in various media (Iramain et al., 2020).

Novel Alkali Metal Salts

The synthesis of novel alkali metal salts with designable aryltrifluoroborate anions shows the versatility of this compound in creating materials with unique thermal properties. This research expands the possibilities for molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

Mechanism of Action

Target of Action

Boron-containing compounds like Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, targeting electrophilic carbon atoms in aryl halides .

Mode of Action

In a Suzuki-Miyaura reaction, the boron compound forms a complex with a palladium catalyst. This complex then undergoes transmetallation with an aryl halide, transferring the phenyl group from the boron to the palladium. Finally, the palladium complex undergoes reductive elimination to form a new carbon-carbon bond .

Action Environment

The efficacy and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .

properties

IUPAC Name |

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLYCQQUJRHVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

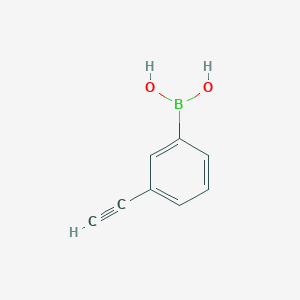

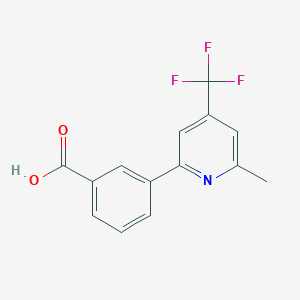

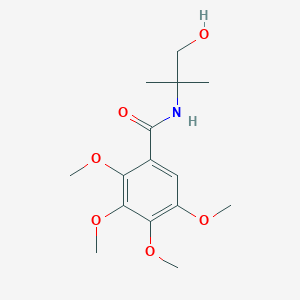

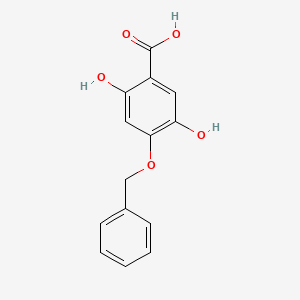

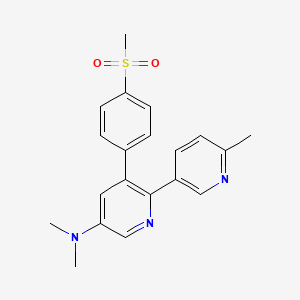

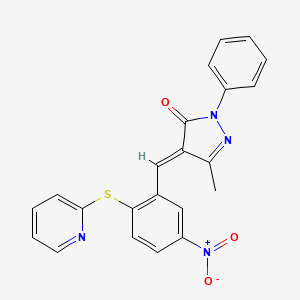

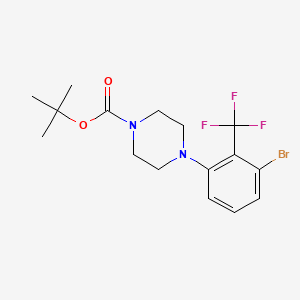

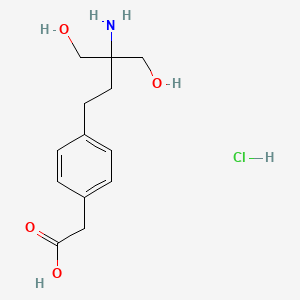

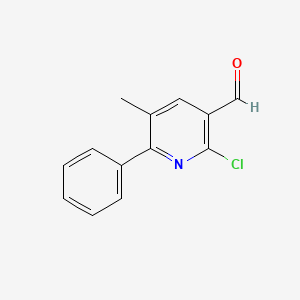

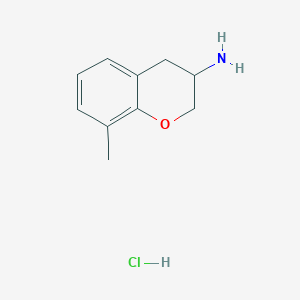

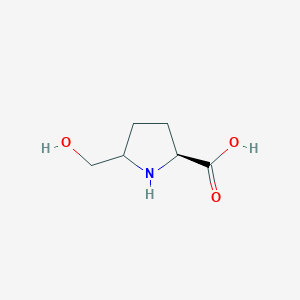

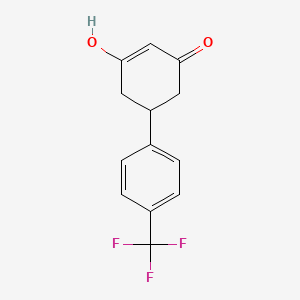

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.